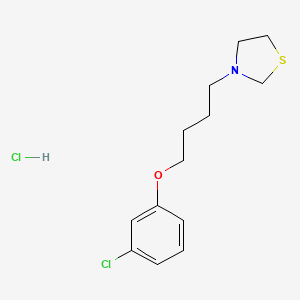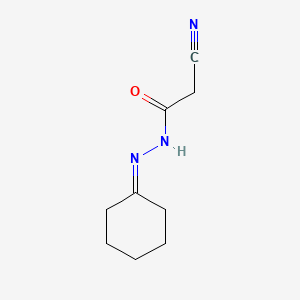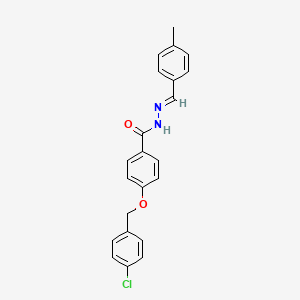
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is a heterocyclic organic compound It features a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride typically involves the reaction of 3-chlorophenol with butyl bromide to form 3-chlorophenoxybutane. This intermediate is then reacted with thiazolidine under acidic conditions to yield the desired compound. The hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Thiazolidinone: Studied for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
Thiazolidine, 3-(4-(3-chlorophenoxy)butyl)-, hydrochloride is unique due to its specific structural features and the presence of the 3-chlorophenoxybutyl group. This gives it distinct biological activities and makes it a valuable compound for various research applications.
Propriétés
| 38920-91-1 | |
Formule moléculaire |
C13H19Cl2NOS |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-[4-(3-chlorophenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClNOS.ClH/c14-12-4-3-5-13(10-12)16-8-2-1-6-15-7-9-17-11-15;/h3-5,10H,1-2,6-9,11H2;1H |
Clé InChI |
OEOZLGYSVBVIKE-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN1CCCCOC2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)

![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)
![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
